

# An In-depth Technical Guide on the Thermochemical Data for m-Xylenediamine

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## Compound of Interest

Compound Name: *m*-Xylenediamine

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This technical guide provides a comprehensive overview of the available thermochemical and physical property data for **m-Xylenediamine** (m-XDA). The information is compiled from various scientific sources to support research, development, and safety applications involving this compound.

## Chemical Identity

Name	m-Xylenediamine
Synonyms	1,3-Benzenedimethanamine, MXDA, 1,3-Bis(aminomethyl)benzene
CAS Number	1477-55-0
Molecular Formula	C <sub>8</sub> H <sub>12</sub> N <sub>2</sub>
Molecular Weight	136.19 g/mol
Chemical Structure	See Figure 1

## Physical Properties

A summary of the key physical properties of **m-Xylenediamine** is presented in Table 1. These values have been compiled from various sources and represent the most commonly cited figures.

Table 1: Physical Properties of **m-Xylylenediamine**

Property	Value	Source(s)
Appearance	Colorless liquid	[1]
Boiling Point	247 °C at 760 mmHg	[2]
	265 °C at 745 mmHg	
Melting Point	14 °C	[2]
Density	1.032 g/cm³ at 20 °C	[2]
	1.051 g/mL at 25 °C	[3]
Vapor Pressure	0.03 mmHg at 25 °C	[2]
	15 mmHg at 145 °C	
Flash Point	117 °C	[2]
Solubility in Water	Miscible at 20 °C	[2]
Refractive Index (n <sub>20/D</sub> )	1.571	

## Thermochemical Data

Experimental data for some core thermochemical properties of **m-Xylylenediamine**, such as the standard enthalpy of formation from combustion, standard molar entropy, and heat capacity, are not readily available in the reviewed literature. However, thermodynamic properties related to its dissociation in aqueous solutions have been determined.

A study by Henni, et al. (2020) investigated the dissociation constants of **m-Xylylenediamine** and determined related thermodynamic properties over a temperature range of 288.15 to 323.15 K.[4] These properties, including the standard state enthalpy, entropy, and Gibbs free energy changes for the dissociation reactions, were regressed using the van't Hoff equation.[4]

In the absence of direct experimental data for properties like the standard enthalpy of formation, computational estimation methods such as the Joback method can be employed.[5]

[6][7] The Joback method is a group contribution technique that predicts various thermodynamic properties from the molecular structure alone.[5]

Table 2: Thermodynamic Properties of Dissociation for **m-Xylylenediamine**

Parameter	Value	Conditions	Source
pKa <sub>1</sub>	9.52	20 °C	[3]
pKa <sub>2</sub>	8.3	20 °C	[3]
Thermodynamic Properties from Dissociation	Determined via potentiometric titration and van't Hoff equation	288.15 - 323.15 K	[4]

## Experimental Protocols

Detailed methodologies for the determination of key physical and thermochemical properties are crucial for data validation and replication. The following sections outline the experimental protocols for vapor pressure and pKa determination.

The static method is a common technique for measuring the vapor pressure of a substance at different temperatures.

- Principle: A sample of the substance is placed in a thermostated, evacuated container. The pressure of the vapor in equilibrium with the condensed phase (liquid or solid) is measured at a constant temperature.
- Apparatus: The setup typically consists of an equilibrium cell, a pressure measuring device (e.g., a manometer or a pressure transducer), a temperature-controlled bath or oven, and a vacuum system.
- Procedure:
  - The sample is introduced into the equilibrium cell.

- The system is evacuated to remove air and other volatile impurities. This degassing step is critical for accurate measurements.
- The equilibrium cell is brought to the desired temperature and allowed to reach thermal equilibrium.
- The pressure of the vapor in the headspace above the sample is measured.
- The temperature is then adjusted to the next setpoint, and the measurement is repeated to obtain a vapor pressure curve.

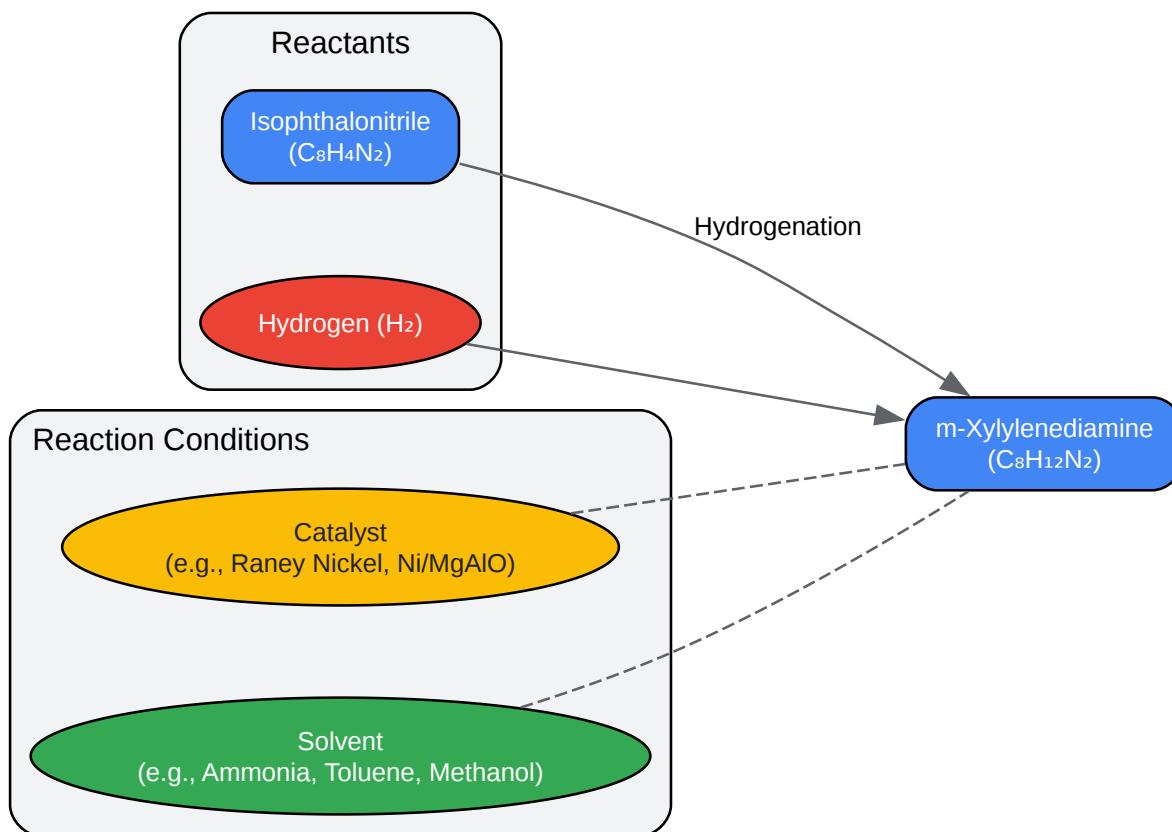
Potentiometric titration is a widely used method for determining the dissociation constants (pKa) of acids and bases.

- Principle: A solution of the substance is titrated with a standard solution of a strong acid or base. The potential of a suitable electrode (e.g., a pH electrode) is monitored as a function of the volume of titrant added. The equivalence point(s) of the titration, which correspond to the pKa value(s), are determined from the titration curve.
- Apparatus: The setup includes a pH meter with a glass electrode, a burette for the titrant, a stirrer, and a temperature-controlled titration vessel.
- Procedure:
  - A known amount of **m-Xylylenediamine** is dissolved in a suitable solvent (typically water).
  - The solution is placed in the titration vessel and the initial pH is recorded.
  - A standard solution of a strong acid (e.g., HCl) is added in small increments from the burette.
  - After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
  - The titration is continued past the equivalence point(s).
  - The pKa values are determined from the titration curve, often by finding the pH at the half-equivalence point(s).

- By performing the titration at different temperatures, the van't Hoff equation can be used to calculate the standard enthalpy change ( $\Delta H^\circ$ ), entropy change ( $\Delta S^\circ$ ), and Gibbs free energy change ( $\Delta G^\circ$ ) of the dissociation process.[4]

## Synthesis Pathway

**m-Xylylenediamine** is primarily produced through the hydrogenation of isophthalonitrile.[2] The reaction involves the reduction of the two nitrile groups to primary amine groups.



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Figure 1. Synthesis of **m-Xylylenediamine** from Isophthalonitrile.

The synthesis is typically carried out in a fixed-bed reactor under elevated temperature and pressure.[8] A common catalyst used is Raney nickel or a nickel-based catalyst on a support like magnesium aluminum oxide (Ni/MgAlO).[8][9] The reaction is often performed in the presence of a solvent, such as a mixture of an aromatic hydrocarbon and an alcohol, and may

include ammonia to suppress side reactions.[9] Reaction conditions can vary, with temperatures ranging from 40-140 °C and pressures from 1.0-10 MPa.[8][9]

## Conclusion

This technical guide has summarized the available physical and thermochemical data for **m-Xylenediamine**. While a good body of data exists for its physical properties and dissociation thermodynamics, experimentally determined values for core thermochemical properties such as the standard enthalpy of formation, standard molar entropy, and heat capacity are not well-documented in the public literature. The provided experimental protocols and synthesis pathway offer a practical framework for researchers and professionals working with this important industrial chemical. For applications requiring high-accuracy thermochemical data not found herein, direct experimental measurement or validated computational modeling is recommended.

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